molecular formula C11H12O4S B13775831 Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester CAS No. 97383-42-1

Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester

Cat. No.: B13775831
CAS No.: 97383-42-1
M. Wt: 240.28 g/mol
InChI Key: OACLWBSJZSLACO-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester is a cyclopropane derivative featuring a sulfonyl group (SO₂) attached to the cyclopropane ring at the 1-position, along with a phenyl group and a methyl ester moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing nature of the sulfonyl group, which distinguishes it from simpler cyclopropane esters.

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-15-10(12)11(7-8-11)16(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACLWBSJZSLACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242911
Record name Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester
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Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97383-42-1
Record name Methyl 1-(phenylsulfonyl)cyclopropanecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester
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Preparation Methods

Esterification and Transesterification Techniques

One of the primary routes to cyclopropanecarboxylic acid esters, including the methyl ester of 1-(phenylsulfonyl)cyclopropanecarboxylic acid, involves esterification or transesterification of cyclopropanecarboxylic acid or its derivatives. According to a European patent (EP0879813A1), methyl esters of cyclopropanecarboxylic acids can be prepared by reacting cyclopropanecarboxylic acid esters with carboxylic acids under acid catalysis, often using alkylbenzenesulfonic acids as catalysts. The reaction typically proceeds at 90 to 150 °C, with the ester being distilled off under slight vacuum to drive the equilibrium forward. The catalyst can be recycled multiple times without significant decomposition, enhancing the process's economic and environmental viability.

For example, cyclopropanecarboxylic acid methyl ester (CPME) can be synthesized by reacting 4-chlorobutyric acid methyl ester with sodium methylate, followed by acid-catalyzed ester interchange with formic acid or other low boiling carboxylic acids. The reaction molar ratio of ester to acid ranges from 1:1 to 1:20, preferably 1:1.1 to 1:3. The process yields high purity cyclopropanecarboxylic acid methyl esters with yields around 87–90% after distillation and purification steps.

Key parameters from the process:

Parameter Typical Range/Value Notes
Reaction temperature 90–150 °C Controlled heating under stirring
Catalyst Alkylbenzenesulfonic acid 5–50% by weight, preferably 7–15%
Molar ratio (ester:acid) 1:1 to 1:20 (preferably 1:1.1 to 1:3) Adjusted for economic optimization
Vacuum during distillation 500–1000 hPa To remove methyl formate byproduct
Yield ~87–90% Based on ester used
Purity >99% After fractional distillation

Cyclopropanation via Diazoester Decomposition

Another synthetic approach to cyclopropane derivatives is the cyclopropanation of olefins using diazoesters catalyzed by transition metals such as palladium, rhodium, or copper complexes. This method is well-documented for preparing cyclopropanecarboxylates with control over stereochemistry and enantioselectivity. Although specific literature on 1-(phenylsulfonyl) substituted methyl esters is limited, the general methodology involves the decomposition of diazo compounds in the presence of olefins to form cyclopropane rings, which can be further functionalized to introduce sulfonyl groups.

Acid-Catalyzed Ring Contraction and Flow Chemistry Approaches

Recent advances have introduced continuous-flow synthesis methods for cyclopropyl carbonyl compounds, including derivatives bearing arylthio or sulfonyl substituents. A notable method involves acid-catalyzed nucleophilic attack of arylthiols on 2-hydroxycyclobutanones, leading to cyclopropyl aldehydes and ketones. This method uses sulfonic acid resins such as Amberlyst-35 as reusable catalysts under mild conditions, providing scalable and environmentally friendly synthesis routes.

Batch experiments comparing Amberlyst-15 and Amberlyst-35 resins showed that Amberlyst-35 provided higher conversion rates (up to 94%) in solvents like dichloromethane and 2-methyl tetrahydrofuran (2-Me-THF). This resin was then applied in continuous-flow setups, allowing efficient production of cyclopropyl carbonyl compounds with good yields and catalyst recyclability.

Catalyst performance summary:

Entry Resin Solvent Time (h) Conversion (%)
1 AR-15 DCM 3 88
2 AR-35 DCM 3 93
3 AR-15 THF 6 90
4 AR-35 THF 6 93
5 AR-15 1,4-Dioxane 10 67
6 AR-35 1,4-Dioxane 10 78
7 AR-15 2-Me-THF 6 87
8 AR-35 2-Me-THF 6 94

This method's advantage lies in its mild conditions, catalyst reusability, and scalability, which are critical for industrial applications of cyclopropane derivatives bearing sulfonyl groups.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Acid-catalyzed esterification/transesterification Uses alkylbenzenesulfonic acid catalysts; ester interchange at 90–150 °C; vacuum distillation High purity and yield; catalyst recyclable; industrially scalable Requires careful temperature and vacuum control; uses strong acid catalysts
Transition metal-catalyzed cyclopropanation of diazoesters Metal-carbene intermediates; stereoselective; uses diazo compounds High stereocontrol; versatile substrates Diazo compounds can be hazardous; less direct for sulfonyl derivatives
Acid-catalyzed nucleophilic ring contraction in flow Uses sulfonic acid resins (Amberlyst); mild conditions; continuous flow Environmentally friendly; catalyst reusable; scalable Requires specialized flow equipment; limited to certain substrates

Summary and Recommendations

The preparation of cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester is effectively achieved through acid-catalyzed esterification methods using alkylbenzenesulfonic acid catalysts, which provide high yields and purity with catalyst recyclability. For advanced synthetic applications, continuous-flow methods using sulfonic acid resins such as Amberlyst-35 offer a green and scalable alternative, especially for sulfur-containing cyclopropyl carbonyl compounds.

Transition metal-catalyzed cyclopropanation remains a powerful tool for stereoselective synthesis but may require additional steps to introduce the phenylsulfonyl group. Selecting the optimal method depends on the scale, desired stereochemistry, and available equipment.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropane ring attached to a carboxylic acid functional group, specifically as a methyl ester. Its molecular formula is C10_{10}H11_{11}O3_{3}S, with a molecular weight of approximately 213.26 g/mol. The presence of the phenylsulfonyl group enhances its chemical reactivity, making it a valuable building block in synthetic chemistry.

Pharmaceutical Applications

  • Drug Development :
    • Cyclopropanecarboxylic acid derivatives are being investigated as potential pharmaceutical agents due to their ability to modulate biological activity. For instance, compounds derived from this structure have been explored for their inhibitory effects on enzymes such as tyramine oxidase, which is critical in drug metabolism and neurotransmitter regulation .
  • Anticancer Research :
    • Research indicates that cyclopropane derivatives can exhibit anticancer properties. The unique strain in the cyclopropane ring allows for specific interactions with biological targets, potentially leading to novel therapeutic agents .
  • Anti-inflammatory Agents :
    • Compounds similar to cyclopropanecarboxylic acid have shown promise in treating inflammatory diseases by inhibiting leukotriene C4 synthase, which plays a role in inflammatory responses .

Organic Synthesis Applications

  • Building Blocks for Complex Molecules :
    • The compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including ring-opening reactions that can lead to more complex structures.
  • Synthesis of Natural Products :
    • Cyclopropanecarboxylic acid derivatives are utilized in the synthesis of natural products and bioactive compounds. The ability to introduce functional groups through cyclopropane chemistry can facilitate the creation of diverse molecular architectures .
  • Cosmetic Formulations :
    • Emerging research suggests potential applications in cosmetic formulations due to its stability and reactivity profile. The compound may enhance the performance of active ingredients in topical formulations by improving skin penetration and bioavailability .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and properties of cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester compared to similar compounds:

Compound NameStructure FeaturesUnique Properties
Cyclobutanecarboxylic Acid Methyl EsterFour-membered ringHigher strain energy than cyclopropane derivatives
Propanoic Acid Methyl EsterStraight-chain structureSimpler structure with less steric hindrance
Cyclohexanecarboxylic Acid Methyl EsterSix-membered ringMore stable than cyclopropane due to larger ring size
Phenyl Acetic AcidAromatic compound without a ringDifferent reactivity profile due to lack of cyclic structure

This compound stands out due to its unique combination of cyclic structure and sulfonyl functionality, which may enhance its reactivity and biological properties compared to other similar compounds.

Case Studies and Research Findings

  • Tyramine Oxidase Inhibition : A study highlighted that derivatives of cyclopropanecarboxylic acid exhibited significant inhibition against tyramine oxidase, suggesting potential applications in managing conditions related to neurotransmitter imbalances .
  • Fluorinated Cyclopropanes : Research on fluorinated analogs demonstrated enhanced biological activity due to increased ring strain and specific interactions at the active site of enzymes like monoamine oxidase . This insight could lead to the development of more effective therapeutic agents.
  • Cosmetic Efficacy : Investigations into the use of cyclopropanecarboxylic acid derivatives in cosmetic formulations revealed improvements in skin hydration and product stability, indicating their utility in personal care products .

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropane ring provides conformational rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • Base Compound : Methyl cyclopropanecarboxylate (CAS 2868-37-3) has a molecular weight of 100.12 g/mol and a surface tension of 38.2 mN/m . The absence of substituents on the cyclopropane ring results in lower polarity and simpler reactivity.
  • Phenyl-Substituted Analogs : Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester (CAS 5682-61-1) introduces a phenyl group at the 2-position, increasing molecular weight to ~176.22 g/mol. The aromatic ring enhances lipophilicity and may stabilize the molecule via π-π interactions .
  • Target Compound: The phenylsulfonyl group in 1-(phenylsulfonyl) derivatives adds significant polarity and molecular weight (estimated ~240–260 g/mol based on analogous structures like CAS 311794-15-7 ). The sulfonyl group elevates melting/boiling points compared to non-sulfonylated esters and influences solubility in polar solvents.

Structural and Functional Group Analysis

Compound Substituents Molecular Weight (g/mol) Key Properties
Methyl cyclopropanecarboxylate None 100.12 Low polarity, surface tension = 38.2 mN/m
Methyl 2-phenylcyclopropanecarboxylate Phenyl (2-position) ~176.22 Increased lipophilicity, π-π interactions
Methyl 1-aminocyclopropanecarboxylate Amino (1-position) ~129.15 Nucleophilic reactivity, potential for coupling
Target Compound Phenylsulfonyl (1-position) ~240–260 (estimated) High polarity, potential bioactivity

Biological Activity

Cyclopropanecarboxylic acid derivatives, particularly 1-(phenylsulfonyl)-, methyl ester, have garnered attention due to their diverse biological activities and potential applications in various fields, including agriculture and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

Cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester is characterized by its unique cyclopropane ring structure combined with a phenylsulfonyl group. This configuration contributes to its biological activity by influencing its interaction with various biological targets. The compound can be synthesized through several methods, including the reaction of 1-aminocyclopropyl formate under specific catalytic conditions .

Mechanisms of Biological Activity

The biological activity of cyclopropanecarboxylic acid derivatives is primarily attributed to their ability to act as inhibitors of key enzymes involved in metabolic pathways. For instance:

  • Inhibition of Ethylene Biosynthesis : Cyclopropanecarboxylic acids have been shown to inhibit ethylene production in plants by targeting the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), which is crucial for ethylene biosynthesis . This inhibition can delay fruit ripening and senescence, making these compounds valuable in agricultural applications.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties by interfering with bacterial metabolism. For example, studies have indicated that certain phenylsulfonyl derivatives can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria . This inhibition can lead to reduced bacterial growth and viability.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Ethylene Biosynthesis InhibitionInhibition of ACO enzyme
Antimicrobial ActivityInhibition of OASS
Plant Defense ElicitationInduction of plant defense responses

Case Study: Ethylene Biosynthesis Inhibition

In a study examining the effects of cyclopropanecarboxylic acid derivatives on tomato plants, it was found that treatment with these compounds resulted in a significant reduction in ethylene production. The treated plants exhibited delayed ripening and improved shelf life compared to untreated controls. Molecular docking studies suggested strong binding affinities for the ACO enzyme, indicating a direct inhibitory effect .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of phenylsulfonyl derivatives against Salmonella Typhimurium. The results demonstrated that these compounds effectively inhibited bacterial growth by targeting OASS. Structural analysis confirmed that the compounds bind competitively to the active site of the enzyme, disrupting normal metabolic processes .

Q & A

Q. What are the established synthetic routes for preparing cyclopropanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester, and what key reagents are involved?

The compound is synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) under inert nitrogen atmospheres. For example, DCC (26 mmol) was employed to activate carboxylic acid intermediates, followed by esterification with methanol . Alternative routes involve fluorinated indanone derivatives, where improved procedures for methyl ester formation are achieved using selective fluorination and cyclopropanation steps .

Q. How can researchers ensure the purity of cyclopropanecarboxylic acid derivatives during synthesis?

Purification typically involves column chromatography and drying organic extracts with anhydrous sodium sulfate (Na₂SO₄) . Recrystallization from solvents like ethanol or dichloromethane is also effective, particularly for isolating stereoisomers. For example, Hofmann rearrangement reactions require pH adjustment and overnight stirring to isolate pure cyclopropylamine derivatives .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm molecular weight and fragmentation patterns, with cyclopropanecarboxylic acid methyl ester identified via M and M-H signals .
  • Nuclear Magnetic Resonance (NMR): Critical for resolving cyclopropane ring protons and sulfonyl group environments (e.g., ¹H NMR chemical shifts between δ 1.2–3.0 ppm for cyclopropane protons) .
  • Infrared Spectroscopy (IR): Detects ester carbonyl stretches (~1740 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .

Q. What are the optimal storage conditions to maintain the compound's stability?

Store under nitrogen or argon at –20°C to prevent hydrolysis of the ester group or sulfonyl moiety. Commercial standards of similar cyclopropane derivatives recommend storage below –20°C in amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this cyclopropane derivative?

Chiral auxiliaries or catalysts are used to enforce stereoselectivity. For instance, (1R,2S,5R)-isopropyl-5-methylcyclohexyl esters act as chiral templates during cyclopropanation . Enantiomeric excess can be assessed via chiral HPLC or by comparing optical rotation data with literature values .

Q. What methodologies are employed to functionalize the cyclopropane ring post-synthesis?

  • Ring-Opening Reactions: 4-Phenyl-1,2,4-triazolin-3,5-dione (PTAD) selectively cleaves cyclopropane rings to form diastereomeric adducts .
  • Hofmann Rearrangement: Electrochemical methods enable conversion of cyclopropanecarboxamides to cyclopropylamines under acidic conditions .

Q. Are there studies on the compound's stability under extreme conditions, such as astrochemical environments?

The compound was detected in comet 67P’s coma via the Rosetta mission, suggesting stability under low-temperature, high-radiation conditions. Laboratory simulations using UV photolysis or electron bombardment could validate its resilience in space-like environments .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates reaction thermodynamics (e.g., ΔrG° and ΔrH°) for cyclopropane ring-opening or sulfonyl group substitution. NIST thermochemical data provide benchmarks for modeling transition states .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from reagent purity or reaction scale. For example, small-scale DCC-mediated couplings (≤10 mmol) achieve >80% yields, while larger scales require slow reagent addition to minimize side reactions . Optimization of fluorination steps (e.g., using Selectfluor®) improves yields in fluorinated analogs .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Continuous flow reactors enhance mixing and temperature control during cyclopropanation, reducing racemization. Catalytic asymmetric synthesis using Rh(II) or Cu(I) complexes can also improve enantioselectivity at scale .

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